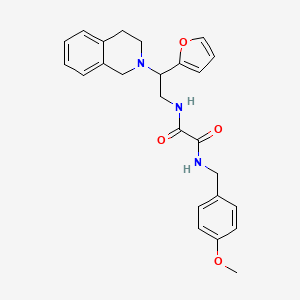
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound known for its multifaceted applications in various scientific fields Its structure comprises distinct functional groups like isoquinoline, furan, and methoxybenzyl, making it a point of interest for chemists and researchers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide involves a multi-step process:
Formation of the 3,4-Dihydroisoquinoline Core: : The initial step generally involves the reduction of isoquinoline derivatives under hydrogenation conditions.
Introduction of the Furan Group: : This can be achieved via a coupling reaction using appropriate furan-based reagents.
Amide Bond Formation: : Finally, the oxalamide linkage is formed by reacting the intermediate with oxalyl chloride in the presence of a base.
Industrial Production Methods
Industrial production may rely on the optimization of each step to enhance yield and purity. This includes:
Catalytic Optimization: : Using specific catalysts to increase reaction efficiency.
Continuous Flow Chemistry: : Implementing continuous reactors for large-scale synthesis.
Purification Techniques: : Employing chromatography and recrystallization methods for product refinement.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The isoquinoline and furan groups may undergo oxidation, leading to different hydroxylated derivatives.
Reduction: : Reduction reactions can further modify the dihydroisoquinoline ring.
Substitution: : Various substitution reactions can occur at the furan and benzyl positions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Electrophilic aromatic substitution using reagents like bromine or sulfuric acid.
Major Products
The major products will vary depending on the type of chemical reaction:
Hydroxylated Derivatives: from oxidation.
Reduced Isoquinoline Compounds: from reduction.
Substituted Furan and Benzyl Derivatives: from substitution.
Scientific Research Applications
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide exhibits a broad range of applications:
Chemistry
Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine
Pharmacological Research: : Exploring its potential as a bioactive compound due to its unique structure.
Drug Development: : Investigating its efficacy and mechanism in treating certain diseases.
Industry
Catalysis: : Used as a catalyst or catalyst precursor in various industrial reactions.
Organic Electronics: : Potential use in the development of organic electronic components due to its electronic properties.
Mechanism of Action
Mechanism by Which It Exerts Its Effects
The compound interacts with specific molecular targets through its functional groups, leading to a range of biological and chemical effects.
Molecular Targets and Pathways
Isoquinoline Group: : May interact with enzymes or receptors in biological systems.
Furan Group: : Potential for binding to nucleophilic sites in biomolecules.
Methoxybenzyl Group: : Contributes to lipophilicity, affecting membrane permeability and interaction with hydrophobic sites.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)oxalamide: : Lacks the furan moiety, leading to different properties and applications.
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)oxalamide: : The phenyl group replaces the furan, altering its reactivity and biological activity.
Highlighting Its Uniqueness
There you have it—a deep dive into N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-31-21-10-8-18(9-11-21)15-26-24(29)25(30)27-16-22(23-7-4-14-32-23)28-13-12-19-5-2-3-6-20(19)17-28/h2-11,14,22H,12-13,15-17H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQDFPRGLFCTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
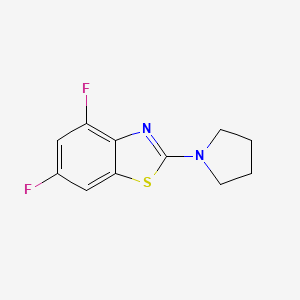
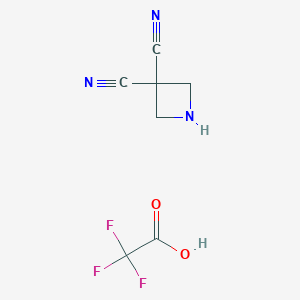
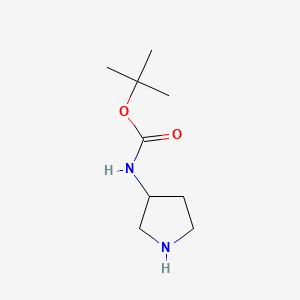
![2-benzamido-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2543249.png)
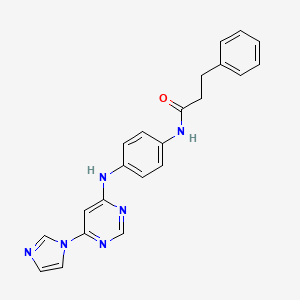
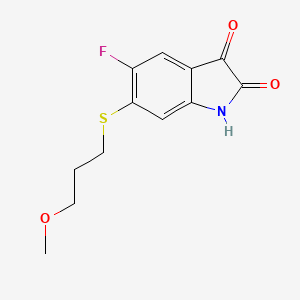
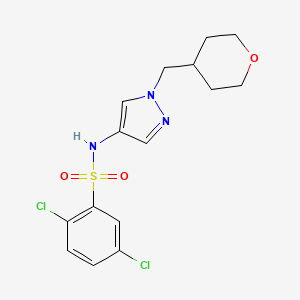
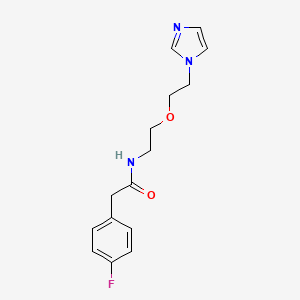

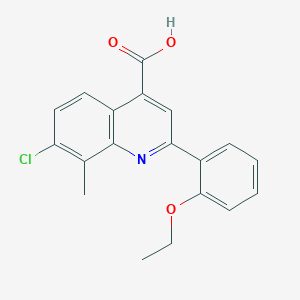
![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2543257.png)

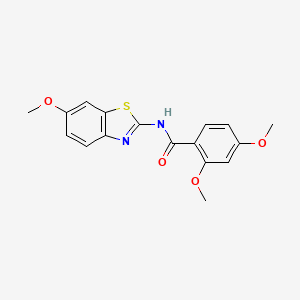
![6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543262.png)
